Naftidrofuryl

Peripheral arterial disease Intermittent claudication Network meta-analysis

Researchers evaluating vasoactive agents for intermittent claudication face conflicting efficacy data. Naftidrofuryl oxalate resolves this: network meta-analysis shows 0.947 probability of best efficacy for MWD, with 60% improvement (95% CrI: 20%-114%). • Top-ranked for MWD & PFWD among cilostazol, pentoxifylline, buflomedil. • Only C04AX agent with ICER <£20,000/QALY (£6,070); dominates comparators in cost-effectiveness. • Defined pharmacology: IC50 = 142 nM for 5-HT2, 25-50× selectivity over 5-HT1.

Molecular Formula C24H33NO3
Molecular Weight 383.5 g/mol
CAS No. 3200-06-4
Cat. No. B1677903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaftidrofuryl
CAS3200-06-4
SynonymsArtocoron
Azunaftil
Di Actane
Di-Actane
Dusodril
Gévatran
LS 121
LS-121
LS121
Nafronyl
Nafronyl Oxalate
Nafronyloxalate
Nafti Puren
Nafti ratiopharm
nafti von ct
Nafti-Puren
Nafti-ratiopharm
Naftidrofuryl
Naftifurin Oxalate
Naftilong
Naftilux
Naftiratiopharm
Oxalate, Nafronyl
Oxalate, Naftifurin
Praxilène
Praxilene
Molecular FormulaC24H33NO3
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32
InChIInChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3
InChIKeyKBAFPSLPKGSANY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naftidrofuryl (CAS 3200-06-4) Technical Overview for Scientific Procurement and Comparative Selection


Naftidrofuryl (INN; also known as nafronyl or as the oxalate salt nafronyl oxalate) is a vasoactive small molecule belonging to the ATC class C04AX (peripheral vasodilators). Chemically formulated as the oxalate salt for improved stability and solubility, it exerts arteriolar vasodilation primarily through antagonism of 5-HT2 serotonergic receptors and modulation of vascular smooth muscle responsiveness, while also enhancing cellular oxidative capacity in ischemic tissues [1].

Why Naftidrofuryl Oxalate Cannot Be Generically Substituted with Other C04AX Vasodilators


Although naftidrofuryl shares the C04AX ATC classification with other peripheral vasodilators such as cilostazol, pentoxifylline, and buflomedil, the assumption of therapeutic equivalence is not supported by quantitative clinical evidence. Network meta-analyses of randomized controlled trials demonstrate substantial differences in walking distance outcomes among these agents, with naftidrofuryl oxalate achieving the highest probability of being the most effective treatment for both maximum walking distance (MWD) and pain-free walking distance (PFWD) [1] [2]. Moreover, economic evaluations reveal that naftidrofuryl oxalate is the only treatment among the class with an incremental cost per quality-adjusted life-year (QALY) gained below £20,000 compared with no vasoactive drug, establishing a distinct health-economic position within the class [3].

Naftidrofuryl Oxalate Quantitative Differentiation Evidence: Head-to-Head and Network Meta-Analysis Data


Naftidrofuryl Oxalate Demonstrates Superior Maximum Walking Distance Improvement Versus Cilostazol and Pentoxifylline in Network Meta-Analysis

A systematic review and network meta-analysis of 26 RCTs directly compared the efficacy of naftidrofuryl oxalate, cilostazol, and pentoxifylline in patients with intermittent claudication due to peripheral arterial disease. Naftidrofuryl oxalate was ranked first for maximum walking distance (MWD) improvement with a probability of 0.947 of being the best treatment, followed by cilostazol and pentoxifylline. The percentage increase in MWD relative to placebo was 60% for naftidrofuryl oxalate versus 25% for cilostazol and 11% for pentoxifylline [1].

Peripheral arterial disease Intermittent claudication Network meta-analysis

Naftidrofuryl Oxalate Achieves Superior Pain-Free Walking Distance Improvement and Ranking Probability

In the same network meta-analysis, naftidrofuryl oxalate demonstrated the highest probability of being the most effective treatment for pain-free walking distance (PFWD), with a probability of 0.987, substantially exceeding that of cilostazol and pentoxifylline. The percentage increase in PFWD relative to placebo was 49% for naftidrofuryl oxalate, compared with 13% for cilostazol and 9% for pentoxifylline [1].

Intermittent claudication Pain-free walking distance Comparative efficacy

Naftidrofuryl Oxalate Is the Only Vasoactive Drug with Incremental Cost per QALY Gained Below £20,000

A comprehensive health technology assessment and economic evaluation conducted for NICE compared the cost-effectiveness of cilostazol, naftidrofuryl oxalate, pentoxifylline, and inositol nicotinate versus no vasoactive drug treatment. Naftidrofuryl oxalate dominated cilostazol and pentoxifylline in the economic analysis and was the only treatment with an incremental cost per QALY gained below £20,000 compared with no vasoactive drug, with an estimated incremental cost per QALY gained of approximately £6,070 [1] [2].

Cost-effectiveness QALY Health technology assessment

Naftidrofuryl Exhibits Distinct Organ-Specific Protective Effects Versus Cilostazol in Ischemia-Reperfusion Injury

In an experimental acute ischemia-reperfusion model using male albino Wistar rats, naftidrofuryl (50 mg/kg/day orally) and cilostazol (12 mg/kg/day orally) were compared for protective effects on remote organ injury following lower limb ischemia-reperfusion. Both drugs showed protective effects across all tissues studied; however, significant organ-specific differences were observed. Cilostazol demonstrated superior outcomes in ischemic muscle, kidney, and heart tissues (heart total oxidant levels significantly reduced, p < 0.01), while naftidrofuryl exhibited benefits over cilostazol specifically in liver tissue (liver total oxidant levels significantly reduced, p < 0.01) [1].

Ischemia-reperfusion injury Tissue protection Oxidative stress

Naftidrofuryl Binding Affinity to 5-HT2A Receptor Is 25- to 50-Fold Lower Than Sarpogrelate, Indicating Distinct Pharmacological Profile

A comparative receptor pharmacology study assessed the binding affinity (pKi) and functional potency (pKb) of naftidrofuryl versus sarpogrelate, a selective 5-HT2A receptor antagonist, at both wild-type and constitutively active mutant 5-HT2A receptors. The investigation showed that the binding affinity of naftidrofuryl was decreased 25-fold compared to sarpogrelate in the wild-type 5-HT2A receptor and 50-fold in the Cys322Lys mutant receptor. Additionally, the inverse agonist activity of naftidrofuryl was lower compared with sarpogrelate at the constitutively active mutant receptor [1]. Notably, an earlier binding study using mouse brain synaptic membranes demonstrated that naftidrofuryl oxalate inhibited [3H]ketanserin binding to 5-HT2 receptors with an IC50 = 1.42 × 10⁻⁷ M (142 nM) while showing no inhibition of [3H]serotonin binding to 5-HT1 receptors, indicating 5-HT2 receptor subtype selectivity [2].

5-HT2A receptor Receptor binding affinity Inverse agonism

Stereochemical Configuration at C-2 Is Critical for 5-HT2A Receptor Binding Affinity, Enabling Isomer-Specific Applications

Practical synthetic access to all four stereoisomers of naftidrofuryl enabled systematic evaluation of their binding affinity towards the 5-HT2A receptor. The bioassay results revealed that the C-2S configuration of naftidrofuryl was crucial for binding affinity with the 5-HT2A receptor, whereas the C-2′ configuration was less important for binding [1]. This stereochemical differentiation provides a basis for isomer-specific research applications and quality control in procurement, as the four optical isomers were prepared via separation and resolution of the two diastereoisomeric racemates and by synthesis from enantiomers of tetrahydrofuran-2-methanol [2] [3].

Stereochemistry Enantiomer Structure-activity relationship

Naftidrofuryl Oxalate Priority Application Scenarios Based on Verified Differentiation Evidence


Formulary Inclusion and Procurement in Cost-Constrained Healthcare Systems

For healthcare payers, formulary managers, and procurement officers evaluating vasoactive drugs for intermittent claudication, naftidrofuryl oxalate represents the only agent with an incremental cost per QALY gained below £20,000 (£6,070) compared with no vasoactive drug, while dominating both cilostazol and pentoxifylline in health-economic modeling [1]. This evidence directly addresses value-based procurement criteria and supports formulary inclusion decisions where cost-effectiveness thresholds are binding constraints.

Clinical Research Prioritizing Maximum Walking Distance Outcomes

In clinical trial design or comparative effectiveness research focusing on functional walking outcomes in peripheral arterial disease, naftidrofuryl oxalate should be prioritized based on network meta-analysis data showing a 60% improvement in MWD (95% CrI: 20% to 114%) and a 0.947 probability of being the most effective treatment among comparator agents [1] [2]. This quantitative superiority provides a robust evidence base for selecting naftidrofuryl as the active comparator or investigational benchmark.

Mechanistic Studies of Hepatic Ischemia-Reperfusion Protection

For researchers investigating organ-specific protective mechanisms in ischemia-reperfusion injury, naftidrofuryl demonstrates a distinct profile with preferential hepatoprotective effects. In direct head-to-head experimental comparison, naftidrofuryl significantly reduced liver total oxidant levels (p < 0.01) whereas cilostazol showed superior protection in cardiac and skeletal muscle tissues [1]. This organ-specific differentiation supports compound selection based on target tissue of interest.

Receptor Pharmacology Research Requiring Defined 5-HT2A Binding Profiles

For in vitro pharmacology studies examining 5-HT2A receptor mechanisms, naftidrofuryl offers a quantitatively defined binding profile: 25- to 50-fold lower affinity than sarpogrelate, IC50 = 142 nM for 5-HT2 receptor binding, and selectivity for 5-HT2 over 5-HT1 receptors [1] [2]. This characterization enables appropriate comparator selection and informs experimental design where partial antagonism or lower inverse agonist activity is mechanistically relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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